

Application Notes and Protocols for Catalytic Reactions Involving Cyclopropyl Ketones

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Compound of Interest		
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Introduction

Cyclopropyl ketones are versatile synthetic intermediates that have garnered significant attention in organic chemistry and drug discovery. The inherent ring strain of the cyclopropyl group provides a thermodynamic driving force for a variety of catalytic transformations, enabling the construction of complex molecular architectures.[1][2] Their utility is further underscored by the prevalence of the cyclopropyl motif in numerous approved pharmaceuticals, where it can enhance potency, improve metabolic stability, and reduce off-target effects.[3][4] This document provides detailed application notes and experimental protocols for key catalytic reactions involving cyclopropyl ketones, including cycloadditions, ring-opening reactions, and asymmetric transformations.

I. Catalytic [3+2] Cycloadditions of Cyclopropyl Ketones

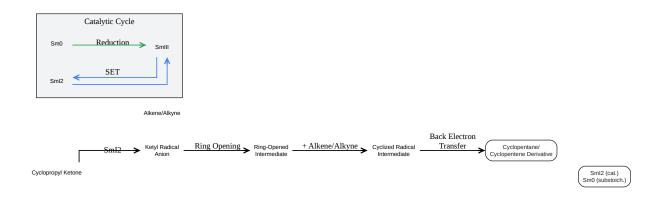
Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes are powerful methods for constructing five-membered carbocycles, which are common scaffolds in natural products and pharmaceuticals.[5][6] Recent advances have focused on both samarium(II) iodide-catalyzed and photocatalytic approaches.

A. Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions



SmI2-catalyzed formal [3+2] cycloadditions have emerged as a robust method, particularly for the challenging coupling of less reactive alkyl cyclopropyl ketones.[5][6] A key innovation in this area is the use of substoichiometric amounts of metallic samarium (Sm0) to stabilize the SmI2 catalyst, preventing its degradation and enabling the reaction of previously unreactive substrates.[5][6]

Reaction Scheme:



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Caption: SmI2-catalyzed [3+2] cycloaddition of cyclopropyl ketones.

Experimental Protocol: General Procedure for Sml2-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones[5][6]

• Preparation: In a nitrogen-filled glovebox, add SmI2 (0.1 M in THF, 0.2 mL, 0.02 mmol, 10 mol%) and Sm powder (4.5 mg, 0.03 mmol, 15 mol%) to a flame-dried vial.



- Reactant Addition: Add a solution of the alkyl cyclopropyl ketone (0.20 mmol, 1.0 equiv) and the alkene or alkyne (0.40 mmol, 2.0 equiv) in THF (1.8 mL) to the vial.
- Reaction: Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
- Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane or cyclopentene derivative.

Table 1: Sml2-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones - Representative Data[5][6]

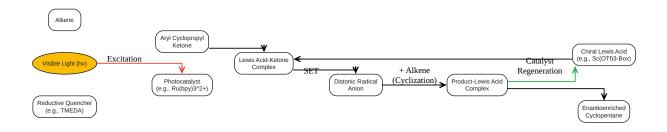
Entry	Cyclopropyl Ketone	Coupling Partner	Product	Yield (%)
1	Cyclohexyl cyclopropyl ketone	Styrene	2- (Cyclohexanecar bonyl)-1- phenylcyclopenta ne	90
2	Cyclohexyl cyclopropyl ketone	1-Octyne	2- (Cyclohexanecar bonyl)-1- hexylcyclopent- 1-ene	85
3	Bicyclic alkyl cyclopropyl ketone	Phenylacetylene	Corresponding cyclopentene	78
4	Adamantyl cyclopropyl ketone	4-Chlorostyrene	Corresponding cyclopentane	82



B. Photocatalytic Asymmetric [3+2] Cycloadditions

Visible-light photocatalysis offers a mechanistically distinct approach for [3+2] cycloadditions of aryl cyclopropyl ketones.[7][8] Dual-catalyst systems, employing a chiral Lewis acid and a photosensitizer, have enabled highly enantioselective transformations.[9]

Signaling Pathway:



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Caption: Dual-catalyst asymmetric [3+2] photocycloaddition.

Experimental Protocol: General Procedure for Asymmetric Photocatalytic [3+2] Cycloaddition[7] [9]

- Catalyst Preparation: In a glovebox, add the chiral Lewis acid catalyst (e.g., a pre-formed Sc(III)-N,N'-dioxide complex, 10 mol%) and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 2 mol%) to a vial.
- Reactant Addition: Add a solution of the aryl cyclopropyl ketone (0.1 mmol, 1.0 equiv), the alkene (0.15 mmol, 1.5 equiv), and a tertiary amine quencher (e.g., Hantzsch ester or TMEDA, 1.2 equiv) in a suitable solvent (e.g., CH2Cl2 or MeCN, 1.0 mL).
- Irradiation: Seal the vial and place it in a photoreactor equipped with blue LEDs. Irradiate the reaction mixture with stirring at a controlled temperature (e.g., -20 °C) for 24-48 hours.



- Workup: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.
- Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 2: Asymmetric Photocatalytic [3+2] Cycloadditions - Representative Data[9]

Entry	Aryl Cyclopropyl Ketone	Alkene Partner	Yield (%)	ee (%)
1	Phenyl cyclopropyl ketone	N- Phenylmaleimide	85	95
2	4-Methoxyphenyl cyclopropyl ketone	Dimethyl fumarate	78	92
3	Naphthyl cyclopropyl ketone	Acrylonitrile	65	88
4	Phenyl cyclopropyl ketone	1,1- Diphenylethylene	91	97

II. Catalytic Ring-Opening Reactions

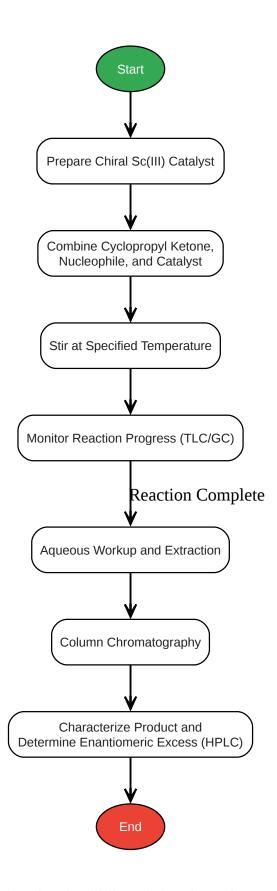
The strain energy of the cyclopropane ring can be harnessed in catalytic ring-opening reactions to generate valuable acyclic structures. These transformations can be achieved with high levels of chemo-, regio-, and stereoselectivity.

A. Asymmetric Ring-Opening with Nucleophiles

Chiral N,N'-dioxide-scandium(III) complexes have proven to be effective catalysts for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, including β -naphthols, thiols, alcohols, and carboxylic acids.[10][11]



Workflow Diagram:



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Caption: Workflow for asymmetric ring-opening of cyclopropyl ketones.

Experimental Protocol: Asymmetric Ring-Opening with β-Naphthols[10]

- Catalyst Formation: To a solution of the chiral N,N'-dioxide ligand (0.011 mmol) in CH2Cl2 (0.5 mL) at room temperature, add Sc(OTf)3 (0.01 mmol). Stir the mixture for 1 hour.
- Reaction Setup: Add the cyclopropyl ketone (0.1 mmol) and β-naphthol (0.12 mmol) to the catalyst solution.
- Reaction Conditions: Stir the reaction mixture at 40 °C for 24 hours.
- Purification: After completion, purify the reaction mixture directly by flash column chromatography on silica gel to yield the chiral β-naphthol derivative.

Table 3: Asymmetric Ring-Opening with β-Naphthols - Representative Data[10]

Entry	Cyclopropyl Ketone	β-Naphthol	Yield (%)	ee (%)
1	Phenyl cyclopropyl ketone	2-Naphthol	99	97
2	4-Chlorophenyl cyclopropyl ketone	2-Naphthol	95	96
3	2-Thienyl cyclopropyl ketone	6-Bromo-2- naphthol	92	95
4	Vinyl cyclopropyl ketone	2-Naphthol	88	90

B. Nickel-Catalyzed y-Alkylation

Aryl cyclopropyl ketones can undergo nickel-catalyzed cross-electrophile coupling with unactivated primary alkyl chlorides to afford y-alkylated ketones. A key feature of this reaction is



the use of sodium iodide as a co-catalyst to facilitate halide exchange.[12][13]

Experimental Protocol: Nickel-Catalyzed y-Alkylation[12][13]

- Reaction Setup: To an oven-dried Schlenk tube, add NiCl2(dme) (5 mol%), a bipyridine ligand (5 mol%), and NaI (1.5 equiv).
- Reagent Addition: Add the aryl cyclopropyl ketone (0.2 mmol, 1.0 equiv), the primary alkyl chloride (0.3 mmol, 1.5 equiv), and Mn powder (3.0 equiv) to the tube.
- Solvent and Reaction: Evacuate and backfill the tube with nitrogen (3 times). Add anhydrous
 DMF (2.0 mL) and stir the mixture at 80 °C for 12 hours.
- Workup and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to obtain the γ-alkyl ketone.

Table 4: Nickel-Catalyzed y-Alkylation - Representative Data[12][13]

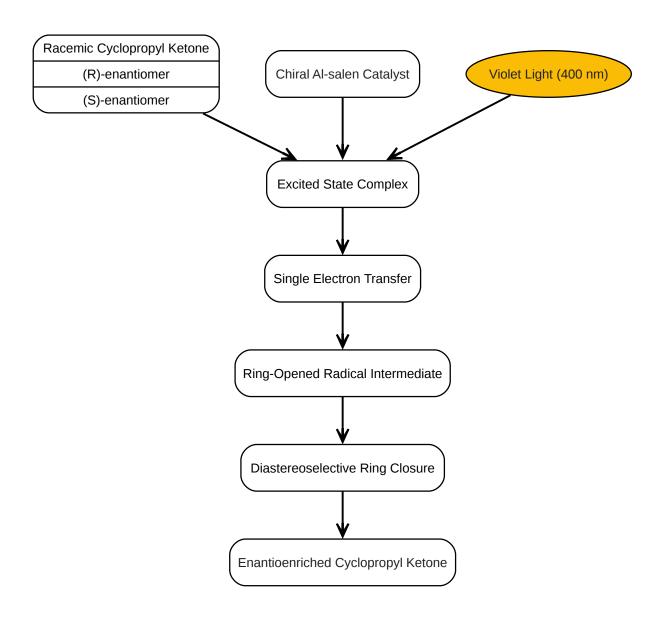
Entry	Aryl Cyclopropyl Ketone	Alkyl Chloride	Product	Yield (%)
1	Phenyl cyclopropyl ketone	1-Chlorobutane	1-Phenylheptan- 1-one	85
2	4-Fluorophenyl cyclopropyl ketone	1-Chlorohexane	1-(4- Fluorophenyl)no nan-1-one	78
3	2-Naphthyl cyclopropyl ketone	1-Chloropentane	1-(Naphthalen-2- yl)octan-1-one	72
4	Pyridin-3-yl cyclopropyl ketone	1-Chlorobutane	1-(Pyridin-3- yl)heptan-1-one	67



III. Photocatalytic Deracemization

The deracemization of racemic cyclopropyl ketones into a single enantiomer can be achieved through photocatalysis using a chiral Al-salen complex. This method provides access to enantioenriched cyclopropyl ketones, which are valuable building blocks.[14][15]

Logical Diagram:



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Caption: Logical flow of photocatalytic deracemization.

Experimental Protocol: Photocatalytic Deracemization of Cyclopropyl Ketones[14]



- Reaction Setup: To a quartz tube, add the racemic cyclopropyl ketone (0.10 mmol), the chiral Al-salen catalyst (10 mol%), 3 Å molecular sieves (15 mg), and n-Bu4NCl in acetone under an argon atmosphere.
- Irradiation: Cool the reaction mixture to -70 °C and irradiate with 400 nm light for 4.5 hours.
- Analysis: Determine the yield of the isolated material and the enantiomeric ratio by HPLC analysis on a chiral stationary phase.

Table 5: Photocatalytic Deracemization - Representative Data[14]

Entry	Substrate	Yield (%)	Enantiomeric Ratio
1	rac-3- Cyclopropylquinolone	96	55:45
2	rac-1-(4- bromophenyl)-2,2- dimethylcyclopropane- 1-carbaldehyde	88	98:2

Conclusion

The catalytic reactions of cyclopropyl ketones presented herein highlight the versatility of this functional group in modern organic synthesis. The provided protocols for cycloadditions, ring-openings, and deracemizations offer researchers and drug development professionals practical methods for the construction of complex and stereochemically rich molecules. These transformations are instrumental in accessing novel chemical space and facilitating the development of new therapeutic agents.

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